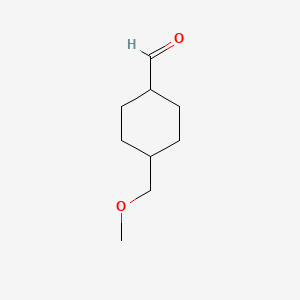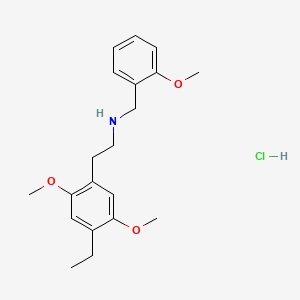
Fluanisone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluanisone-d4 is a deuterated form of Fluanisone, a typical antipsychotic and sedative belonging to the butyrophenone chemical class. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluanisone-d4 involves the incorporation of deuterium atoms into the Fluanisone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorobutyrophenone.
Deuteration: The hydrogen atoms in the 4-fluorobutyrophenone are replaced with deuterium atoms using deuterium gas or deuterated reagents.
Piperazine Derivative Formation: The deuterated 4-fluorobutyrophenone is then reacted with 2-methoxyphenylpiperazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 4-fluorobutyrophenone are deuterated using industrial-scale deuterium gas reactors.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques like crystallization, distillation, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Fluanisone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or amines.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed.
Major Products Formed
Oxidation: Major products include ketones, carboxylic acids, and aldehydes.
Reduction: Major products include alcohols, amines, and hydrocarbons.
Substitution: Major products include halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Fluanisone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathway Analysis: Helps in tracing metabolic pathways and identifying metabolites.
Environmental Studies: Used as a tracer to study environmental pollutants and their degradation.
Clinical Diagnostics: Employed in diagnostic assays to improve the accuracy of measurements.
Chemical Identification: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mecanismo De Acción
Fluanisone-d4, like its non-deuterated counterpart, exerts its effects by interacting with various molecular targets:
Dopamine Receptors: It acts as an inhibitor of dopamine receptors, particularly the D2 receptor, reducing dopamine activity in the brain.
Serotonin Receptors: It also inhibits serotonin receptors, contributing to its antipsychotic effects.
Adrenergic Receptors: this compound inhibits alpha-adrenergic receptors, leading to sedative effects.
The compound’s mechanism involves blocking the neurotransmitter receptors, thereby modulating the central nervous system’s activity and producing antipsychotic and sedative effects.
Comparación Con Compuestos Similares
Fluanisone-d4 is compared with other similar compounds in the butyrophenone class, such as:
Haloperidol: Another typical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Droperidol: Used as an antiemetic and antipsychotic, with a shorter duration of action compared to Fluanisone.
Trifluperidol: A potent antipsychotic with a higher affinity for dopamine receptors.
Uniqueness of this compound
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Its applications in pharmacokinetic and metabolic research make it a valuable tool in scientific investigations.
Propiedades
Número CAS |
1794737-47-5 |
|---|---|
Fórmula molecular |
C21H25FN2O2 |
Peso molecular |
360.466 |
Nombre IUPAC |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3/i8D,9D,10D,11D |
Clave InChI |
IRYFCWPNDIUQOW-OCFVFILASA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Sinónimos |
4-[4-(o-Methoxyphenyl)-1-piperazinyl]-p-fluorobutyrophenone-d4; Fluanison-d4; 4’-Fluoro-4-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4; p-Fluoro-γ-[4-(o-methoxyphenyl)-1-piperazinyl]butyrophenone-d4; R 2028-d4; R 2167-d4; Anti-Pica-d4; MD 2028 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)



